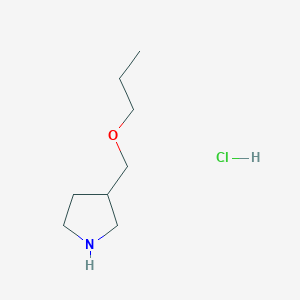

3-(Propoxymethyl)pyrrolidine hydrochloride

Description

Properties

Molecular Formula |

C8H18ClNO |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

3-(propoxymethyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-5-10-7-8-3-4-9-6-8;/h8-9H,2-7H2,1H3;1H |

InChI Key |

MCKZURZYBZIDPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC1CCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Ether Formation via Epichlorohydrin Reaction

- Starting Materials: Lower alkyl alcohols (3 to 6 carbon atoms), such as n-propanol or isobutanol.

- Reaction Conditions: Alcohol is reacted with epichlorohydrin in the presence of a Lewis acid catalyst at elevated temperatures.

- Mechanism: The epichlorohydrin undergoes ring-opening by the alcohol, forming the corresponding alkoxy-substituted chloropropyl intermediate.

This step is crucial for introducing the propoxy (or related alkoxy) moiety attached to the methyl group.

Amination with Pyrrolidine

- The chloropropyl ether intermediate is then reacted with pyrrolidine.

- The reaction mixture is rendered alkaline to facilitate nucleophilic substitution, replacing the chlorine with the pyrrolidine group.

- Extraction with petroleum solvents isolates the organic phase containing the amine product.

Conversion to Hydrochloride Salt

- The amine product is treated with thionyl chloride and refluxed to form the hydrochloride salt.

- After decomposition with water and basification, the hydrochloride salt is recovered as a solid.

- This salt formation step improves product stability and facilitates isolation without the need for distillation.

Optimization and Improvements in Synthesis

- Use of Sodium Hydride: Sodium hydride dispersed in mineral oil is employed as a condensing agent instead of sodium amide. This substitution offers:

- Safer handling and increased reactivity.

- Reduction of by-products such as ammonia.

- Avoidance of Distillation: The final product is isolated as a solid hydrochloride salt, eliminating the difficult and costly distillation step required in earlier methods that yielded viscous liquids.

- Simplification of Steps: The process eliminates several intermediate isolations, improving overall efficiency and yield.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Isopropanol or n-propanol + Epichlorohydrin + Lewis acid | 3-(Propoxy)methyl chloride intermediate | Ether formation via ring-opening |

| 2 | Intermediate + Pyrrolidine + Base (alkaline conditions) | 3-(Propoxymethyl)pyrrolidine | Nucleophilic substitution |

| 3 | Product + Thionyl chloride, reflux | 3-(Propoxymethyl)pyrrolidine hydrochloride salt | Salt formation for isolation |

Experimental Conditions and Yields

- Reaction temperatures typically range from ambient to reflux conditions depending on the step.

- Sodium hydride is used at 60% dispersion in mineral oil.

- The reaction times vary from 2 to 4 hours for key steps.

- The overall yield is significantly improved compared to earlier methods, with reported yields around 70-80% for the final hydrochloride salt.

- Purification is commonly achieved by extraction and recrystallization or flash chromatography.

Comparative Notes from Literature

| Feature | Prior Art Methods | Current Optimized Methods |

|---|---|---|

| Condensing Agent | Sodium amide (hazardous, by-products) | Sodium hydride (safer, cleaner reaction) |

| Intermediate Isolation | Multiple isolations required | Streamlined, fewer isolations |

| Final Product Form | Viscous liquid requiring distillation | Solid hydrochloride salt, easier isolation |

| Yield | Approx. 20% overall | Improved yields ~70-80% |

| By-products | Ammonia and others | Reduced by-product formation |

Research Discoveries and Applications

- The hydrochloride salt form of 3-(Propoxymethyl)pyrrolidine is preferred for pharmaceutical applications due to enhanced stability and handling.

- Modifications of the alkoxy group and pyrrolidine moiety have been explored to optimize biological activity, as seen in related compounds synthesized via Mannich reactions involving paraformaldehyde and pyrrolidine.

- The use of sodium hydride in the synthesis has been highlighted as a key advancement in reducing impurities and improving safety.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

3-(Propoxymethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where the propoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

3-(Propoxymethyl)pyrrolidine hydrochloride has been investigated for its potential as a pharmacological agent. It is classified under pyrrolidine derivatives, which are known for their diverse biological activities.

Antidepressant Potential

Research indicates that compounds similar to this compound may act as triple reuptake inhibitors, targeting serotonin, norepinephrine, and dopamine transporters. This mechanism suggests potential applications in treating depression and anxiety disorders. A study highlighted the efficacy of certain pyrrolidine derivatives in animal models, showing significant improvements in depressive symptoms, leading to further clinical trials for human applications .

Urinary Disorders

A patent describes the use of pyrrole derivatives, including those structurally related to this compound, for treating urinary disorders such as pollakiuria and urinary incontinence. The compound reportedly increases bladder capacity and reduces the frequency of urination, making it a candidate for developing new therapies in urology .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of nitrogen heterocycles, including pyrrolidine derivatives. These compounds may activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation.

Inhibition of Metalloproteases

Another significant application of this compound lies in its potential as an inhibitor of metalloproteases. These enzymes play a critical role in various pathological processes, including cancer metastasis and inflammatory diseases.

Clinical Relevance

Pyrrolidine derivatives have been shown to inhibit zinc-dependent metalloproteases effectively. This inhibition can be beneficial in treating conditions like hypertension, ischemic diseases, and certain cancers . The ability to modulate metalloprotease activity positions this compound as a promising candidate for further research in oncology and cardiovascular medicine.

Summary of Findings

The following table summarizes the key applications of this compound based on current literature:

Case Studies

Case Study 1: Triple Reuptake Inhibitors

In a clinical trial involving DOV 216,303 (a compound related to pyrrolidine derivatives), patients exhibited significant reductions in depression scores compared to baseline measurements. This study reinforces the potential role of similar compounds like this compound in treating mood disorders .

Case Study 2: Urinary Incontinence Treatment

A study highlighted the effectiveness of pyrrole derivatives in increasing bladder capacity among elderly patients suffering from urinary incontinence. The results demonstrated a marked improvement in patient quality of life following treatment with these compounds .

Mechanism of Action

The mechanism of action of 3-(Propoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Propoxymethyl)pyrrolidine hydrochloride include other pyrrolidine derivatives such as:

- 3-(Methoxymethyl)pyrrolidine

- 3-(Ethoxymethyl)pyrrolidine

- 3-(Butoxymethyl)pyrrolidine

Uniqueness

What sets this compound apart from these similar compounds is its specific propoxymethyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain chemical reactions and applications where other derivatives may not be as effective .

Biological Activity

3-(Propoxymethyl)pyrrolidine hydrochloride is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including interaction studies, synthesis, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound has a molecular formula of CHClN and a molecular weight of approximately 179.69 g/mol. Its structure features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, along with a propoxymethyl group that contributes to its chemical reactivity. This reactivity allows it to participate in nucleophilic substitution reactions and undergo hydrolysis or oxidation under specific conditions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrrolidine derivatives, including:

- Antiproliferative Effects : Certain pyrrolidine derivatives have shown antiproliferative effects against cancer cell lines such as HT-29 (colon cancer) and SH-SY5Y (neuroblastoma) cells .

- Enzyme Inhibition : Pyrrolidine derivatives have been investigated for their ability to inhibit key enzymes, such as acetylcholinesterase, which is relevant in neurodegenerative diseases .

- Antimicrobial Properties : Some pyrrolidine compounds exhibit significant antibacterial activity against multi-drug resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa .

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Studies typically focus on:

- Binding Affinity : Investigating how the compound binds to target proteins or enzymes.

- Cellular Impact : Assessing the effects on cellular processes, such as apoptosis or cell cycle regulation.

Comparative Analysis with Related Compounds

A comparative study of this compound with structurally similar compounds reveals its unique biological profile. The following table summarizes the similarities and differences:

| Compound Name | Structure Type | Similarity Index | Unique Features |

|---|---|---|---|

| 3-(Methoxymethyl)pyrrolidine hydrochloride | Methoxy derivative | 0.96 | Contains a methoxy group instead of propoxy |

| 4-(Methoxymethyl)piperidine hydrochloride | Piperidine derivative | 0.83 | Features a piperidine ring instead of pyrrolidine |

| Pyrrolidin-3-ylmethanol hydrochloride | Alcohol derivative | 0.89 | Contains an alcohol functional group |

The unique aspect of this compound lies in its specific propoxy substitution at the third position of the pyrrolidine ring, which may influence its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

- Antiproliferative Activity : A study by Sirin et al. (2021) demonstrated that certain pyrrolidine derivatives exhibited significant antiproliferative effects against specific cancer cell lines, suggesting potential therapeutic applications in oncology .

- Enzyme Inhibition : Research has indicated that pyrrolidine-containing compounds can act as inhibitors for various therapeutic enzymes, enhancing their potential in treating diseases like Fabry disease through enzyme activity modulation .

- Antimicrobial Efficacy : A comparative analysis highlighted that some pyrrolidine derivatives showed better antimicrobial activity than traditional antibiotics against resistant strains, indicating their potential role in addressing antibiotic resistance .

Q & A

Q. What are the key steps and optimal conditions for synthesizing 3-(Propoxymethyl)pyrrolidine hydrochloride?

The synthesis involves nucleophilic substitution reactions, typically using a pyrrolidine precursor and a propoxymethyl halide. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and side-product formation .

- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization ensures ≥95% purity, validated via NMR .

Q. How is the structural integrity of this compound verified?

Characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the propoxymethyl group’s integration with the pyrrolidine ring .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z ~191 for the free base) .

- X-ray Crystallography : Resolves stereochemistry in crystalline forms .

Q. What functional groups dictate its reactivity in organic synthesis?

The pyrrolidine nitrogen enables nucleophilic substitutions, while the propoxymethyl group participates in alkylation or oxidation reactions. Hydrochloride salt formation enhances solubility for aqueous-phase reactions .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

Systematic optimization includes:

- Catalyst screening : Tertiary amines (e.g., DIPEA) reduce HCl byproduct interference .

- Stoichiometric tuning : A 1.2:1 molar ratio of propoxymethyl halide to pyrrolidine precursor maximizes conversion .

- In-line analytics : Real-time FTIR monitors reaction progress to halt at peak yield .

Q. How do structural analogs resolve contradictions in reported bioactivity data?

Substitution patterns critically modulate activity:

- Phenoxy vs. propoxymethyl groups : Phenoxy derivatives (e.g., 3-(4-Fluorophenoxy)pyrrolidine) show higher receptor affinity but lower solubility, impacting in vivo efficacy .

- Chiral centers : (R)-enantiomers of related compounds exhibit 10-fold greater potency than (S)-forms in receptor-binding assays .

Q. What strategies validate target engagement in neurological studies?

- Radioligand displacement assays : Competes with ³H-labeled ligands (e.g., σ-1 receptors) to quantify IC₅₀ values .

- Knockout models : CRISPR-edited neuronal cells lacking target receptors confirm mechanism specificity .

Q. How does pH influence the compound’s stability in biological assays?

- Accelerated stability studies : At pH 7.4 (physiological), degradation t₁/₂ is >24 hrs, but drops to <6 hrs at pH 2 (stomach acid), necessitating enteric coatings for oral delivery .

- Degradation products : LC-MS identifies hydrolyzed propoxymethyl fragments as primary breakdown products .

Q. What computational models predict its binding modes to neurological targets?

- Molecular docking : AutoDock Vina simulates interactions with NMDA receptors, highlighting hydrogen bonds between the pyrrolidine nitrogen and GluN1 subunits .

- MD simulations : 100-ns trajectories reveal stable binding in lipid bilayers, correlating with in vitro potency .

Methodological Notes

- Contradictory data : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Scalability : Pilot-scale synthesis (10–100 g) employs flow chemistry to maintain reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.